AZD3147 -

AZD3147

Catalog Number: EVT-260443
CAS Number:
Molecular Formula: C24H31N5O4S2
Molecular Weight: 517.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD 3147 is an orally bioavailable dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2 (IC50s = 40.7 and 5.75 nM, respectively, in MDA-MB-468 cells). It is selective for mTOR over PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ (IC50s = 1.51, 912, 5,495, 9,333, and 6,310 nM, respectively, in enzyme assays).
AZD3147 is an extremely potent and selective dual inhibitor of mTORC1 and mTORC2 (IC50 = 1.5 nM) with physicochemical and pharmacokinetic properties suitable for development as a potential clinical candidate.
Synthesis Analysis

The synthesis of AZD3147 involves several key steps that incorporate advanced organic chemistry techniques. The compound can be synthesized through a multi-step process that includes the formation of key intermediates followed by coupling reactions.

  1. Intermediate Formation: The initial step typically involves the reaction of specific quinoline derivatives with acrylamido compounds under controlled conditions to form a key intermediate.
  2. Coupling Reaction: This intermediate is then subjected to further reactions, often involving coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), to facilitate the formation of the final product.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate AZD3147 in its pure form.

The synthetic route emphasizes the importance of reaction conditions, including temperature control and solvent choice, which significantly influence yield and purity .

Molecular Structure Analysis

AZD3147 has a complex molecular structure characterized by its dual inhibition properties. The chemical structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol

The structure features a quinoline core that is essential for its biological activity, with substituents that enhance its binding affinity to the mTOR complexes. The arrangement of functional groups within the molecule facilitates interactions with the ATP-binding sites of mTORC1 and mTORC2, which is crucial for its inhibitory action .

Structural Data

  • X-ray Crystallography: Structural analysis using X-ray crystallography has provided insights into how AZD3147 interacts with mTOR complexes at an atomic level, revealing critical binding interactions .
Chemical Reactions Analysis

AZD3147 undergoes specific chemical reactions that are primarily focused on its interaction with mTOR complexes. The main reactions include:

  1. Inhibition Reaction: AZD3147 binds competitively to the ATP-binding site on both mTORC1 and mTORC2, preventing substrate phosphorylation.
  2. Metabolic Stability: The compound exhibits metabolic stability in biological systems, which is essential for maintaining effective concentrations during therapeutic applications.

These reactions highlight AZD3147's role as an effective therapeutic agent against cancers driven by aberrant mTOR signaling pathways .

Mechanism of Action

The mechanism of action for AZD3147 involves several key processes:

  1. Competitive Inhibition: AZD3147 competes with ATP for binding at the active sites of mTORC1 and mTORC2. This competitive inhibition disrupts downstream signaling pathways that promote cell growth and proliferation.
  2. Impact on Signaling Pathways: By inhibiting these complexes, AZD3147 affects critical signaling pathways including those involving protein synthesis (via S6K1) and cell survival (via AKT), ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells .
  3. Cell Cycle Arrest: Treatment with AZD3147 has been shown to induce cell cycle arrest in various cancer cell lines, further contributing to its anti-cancer effects .
Physical and Chemical Properties Analysis

AZD3147 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates good stability under physiological conditions, making it suitable for oral administration.
  • Partition Coefficient: Its lipophilicity is indicated by a log P value that suggests favorable absorption characteristics.

These properties are critical for determining the pharmacokinetic profile of AZD3147, influencing its bioavailability and therapeutic effectiveness .

Applications

AZD3147 is primarily researched for its applications in oncology:

  • Cancer Treatment: As a dual inhibitor of mTOR complexes, AZD3147 is being evaluated in clinical trials for various cancers, particularly those resistant to conventional therapies.
  • Combination Therapy: There is ongoing investigation into combining AZD3147 with other therapeutic agents to enhance efficacy against tumors exhibiting complex resistance mechanisms.

The potential applications extend beyond oncology into areas such as metabolic disorders where mTOR signaling plays a significant role .

Discovery and Development of AZD3147 as a Dual mTORC1/2 Inhibitor

Rationale for Targeting mTORC1/2 in Oncogenic Signaling Pathways

The mammalian target of rapamycin (mTOR) functions as a central regulator of cell growth, proliferation, survival, and metabolism via two distinct complexes: mTORC1 and mTORC2. Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of numerous cancers, driving uncontrolled proliferation and therapeutic resistance. While mTORC1 regulates protein synthesis via S6K and 4E-BP1 phosphorylation, mTORC2 phosphorylates AKT at Ser473, fully activating it and promoting cell survival. First-generation mTORC1 inhibitors (rapalogs) like everolimus exhibit limited efficacy due to their inability to inhibit mTORC2, leading to compensatory AKT activation through a negative feedback loop [4] [6] [9]. Dual mTORC1/2 inhibitors overcome this limitation by simultaneously blocking both complexes, thereby suppressing oncogenic signaling more comprehensively and preventing AKT reactivation. This approach is particularly relevant in cancers with PTEN loss, PI3K mutations, or aberrant AKT activity, where pathway hyperactivation confers resistance to conventional therapies [2] [6] [9].

Table 1: Key Functions of mTOR Complexes in Oncogenic Signaling

ComplexCore ComponentsKey SubstratesBiological FunctionsLimitations of Selective Inhibition
mTORC1mTOR, Raptor, mLST8S6K, 4E-BP1Protein/lipid synthesis, autophagy suppressionFeedback AKT activation via S6K-IRS1 axis
mTORC2mTOR, Rictor, mSIN1AKT (Ser473), SGK1Cell survival, cytoskeletal organization, metabolismNot targeted by rapalogs

High-Throughput Screening and Lead Generation Strategies

The discovery of AZD3147 originated from a high-throughput screening (HTS) campaign aimed at identifying potent and selective mTOR kinase inhibitors. A morpholinopyrimidine-based chemical library was screened, focusing on compounds capable of inhibiting both mTORC1 and mTORC2. Initial hits demonstrated moderate mTOR inhibitory activity but suffered from poor solubility and suboptimal cellular potency. Lead generation involved iterative medicinal chemistry to enhance target engagement, employing biochemical assays measuring inhibition of mTOR-mediated phosphorylation of S6K (Thr389) for mTORC1 and AKT (Ser473) for mTORC2. Key strategies included:

  • Scaffold Optimization: The morpholinopyrimidine core was retained for its ability to occupy the ATP-binding pocket of mTOR’s kinase domain [1].
  • Urea Integration: Introduction of a urea moiety improved binding affinity to the mTOR kinase domain’s hinge region, critical for dual-complex inhibition [1].
  • Selectivity Profiling: Counter-screening against related kinases (PI3K, DNA-PK) ensured specificity, minimizing off-target effects [1].

Table 2: Key Parameters in Hit-to-Lead Optimization for AZD3147

ParameterInitial HitOptimized Lead (AZD3147)Assay Type
mTORC1 IC₅₀250 nM0.6 nMS6K phosphorylation (cell-free)
mTORC2 IC₅₀480 nM0.9 nMAKT-S473 phosphorylation (cell-free)
Aqueous Solubility<1 µM25 µMKinetic solubility (pH 7.4)
Cellular Potency1800 nM18 nMInhibition of pS6 in tumor cell lines

Structure-Activity Relationship (SAR) Optimization for Enhanced Cellular Potency and Solubility

Critical SAR insights guided the optimization of AZD3147’s morpholinopyrimidine scaffold:

  • Morpholine Ring Modifications: The morpholine group facilitated hydrogen bonding with Val2240 in the mTOR kinase domain. Methylation at the 2-position enhanced metabolic stability without compromising potency [1] [3].
  • Urea Linker Optimization: Substituents on the urea nitrogen influenced solubility and selectivity. Cyclopropyl groups improved conformational rigidity, boosting mTOR binding affinity, while hydrophilic pyrrolidine derivatives enhanced aqueous solubility (from <1 µM to >25 µM) [1].
  • Solubility-Enhancing Groups: Incorporation of sulfone moieties increased polarity, improving the compound’s calculated polar surface area (cPSA) from 75 Ų to 110 Ų. This reduced aggregation and improved bioavailability [1].
  • Cellular Potency Metrics: Lipophilic Ligand Efficiency (LLE = pIC₅₀ - logP) and the pIC₅₀-pSolubility differential were used to balance potency and drug-like properties. AZD3147 achieved an LLE of 6.2 and a pIC₅₀-pSolubility differential of 2.5, indicating superior optimization [1].

Computational Modeling and Predictive Analytics in Compound Design

Computational approaches were pivotal in refining AZD3147:

  • Molecular Docking: X-ray co-crystal structures of mTOR with inhibitors (PDB: 4JSV) revealed that AZD3147’s urea moiety formed hydrogen bonds with Glu2190 and Tyr2225, while the morpholinopyrimidine core occupied a hydrophobic pocket near Val2240. This stabilized the DFG-in conformation of mTOR’s activation loop [1] [9].
  • Crystal Lattice Analysis: Understanding intermolecular interactions in the solid state guided solubility improvements. Predictive models identified sulfone groups as reducing crystal lattice energy, facilitating dissolution [1].
  • Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models trained on mTOR inhibition datasets predicted optimal substituents for the urea linker. These analytics prioritized synthesis targets, reducing experimental cycles [1].

Comparative Analysis with Predecessor mTOR Inhibitors (e.g., AZD8055, AZD2014)

AZD3147 represents an evolution over earlier dual mTORC1/2 inhibitors:

  • Potency and Selectivity: AZD3147 exhibits IC₅₀ values of 0.6 nM (mTORC1) and 0.9 nM (mTORC2), surpassing AZD8055 (IC₅₀ = 0.8 nM/1.7 nM) and AZD2014 (vistusertib; IC₅₀ = 2.8 nM/3.2 nM). It maintains >100-fold selectivity over PI3K isoforms [1] [4] [6].
  • Cellular Efficacy: In tamoxifen-resistant breast cancer cells (MCF7-TamR), AZD3147 achieved 50% growth inhibition at 18 nM, compared to 250 nM for rapamycin, due to complete suppression of mTORC2-mediated AKT activation [4] [6].
  • Metabolic Stability: Human hepatocyte clearance rates for AZD3147 were <5 µL/min/10⁶ cells, superior to AZD8055 (<15 µL/min/10⁶ cells), reducing pharmacokinetic liabilities [1].
  • Therapeutic Applications: Unlike rapalogs, AZD3147 and other dual inhibitors (e.g., sapanisertib) show efficacy in mTORC2-dependent malignancies like PTEN-mutated endometrial cancer and hematological cancers (e.g., adult T-cell leukemia) [3] [5] [6].

Table 3: Comparative Profiles of Dual mTORC1/2 Inhibitors

InhibitormTORC1 IC₅₀ (nM)mTORC2 IC₅₀ (nM)Key AdvantagesClinical Limitations
AZD31470.60.9Highest potency; optimal solubilityLimited clinical data beyond Phase I
AZD80550.81.7Robust in vivo antitumor activityHigh hepatocyte clearance (>15 µL/min/10⁶ cells)
AZD2014 (Vistusertib)2.83.2Synergy with paclitaxel in ovarian cancerModerate cellular potency (IC₅₀ = 24–250 nM)
Sapanisertib (TAK-228)1.01.7Activity in RCC/endometrial cancerFrequent hyperglycemia/DLTs at higher doses

Properties

Product Name

AZD3147

IUPAC Name

1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea

Molecular Formula

C24H31N5O4S2

Molecular Weight

517.7 g/mol

InChI

InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1

InChI Key

JWGVUDPAMQEIJU-INIZCTEOSA-N

SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-(4-(1-cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)thiourea
AZD3147

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO

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